

Comparative Crystallographic Analysis of Isoquinoline N-oxide and Analogues

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Compound of Interest

Compound Name: Isoquinoline N-oxide

Cat. No.: B073935

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For researchers and professionals in the field of drug development and materials science, a comprehensive understanding of the structural characteristics of heterocyclic N-oxides is crucial. This guide provides a comparative analysis of the X-ray crystallographic data of **Isoquinoline N-oxide** and its structural analogues, quinoline N-oxide and pyridine N-oxide. The data presented herein, including key crystallographic parameters, offers a foundation for structure-activity relationship studies and the rational design of novel compounds.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for **Isoquinoline N-oxide** in various coordination complexes, alongside data for quinoline N-oxide and pyridine N-oxide for a comprehensive comparison. These parameters are fundamental in defining the crystal packing and molecular geometry of these compounds.

Compound/Complex	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	z
[ZnCl ₂ (C ₉ H ₇ NCl ₂ N ₂ O ₂ O) ₂] ¹	C ₁₈ H ₁₄ Cl ₂ N ₂ O ₂ Zn	Monoclinic	P2 ₁ /c	8.2313(3)	13.7993(5)	16.5662(6)	98.783(2)	4
[ZnBr ₂ (C ₉ H ₇ NBr ₂ N ₂ O ₂ O) ₂] ¹	C ₁₈ H ₁₄ Br ₂ N ₂ O ₂ Zn	Monoclinic	C2/c	11.234(2)	12.013(2)	14.120(3)	108.89(3)	4
[ZnI ₂ (C ₉ H ₇ NO ₂) ₂] ¹	C ₁₈ H ₁₄ I ₂ N ₂ O ₂ Zn	Monoclinic	P2 ₁ /c	8.618(2)	14.011(3)	16.591(3)	99.28(3)	4
-- INVALID-D-LINK- -2 ¹	C ₅₄ H ₄₂ Cl ₂ N ₆ O ₁ ₄ Zn	Rhombohedral	R-3	17.886(4)	17.886(4)	20.334(4)	120	3
[ZnCl ₂ (C ₉ H ₇ NCl ₂ N ₂ O ₂ O) ₂] ¹ (Quinoline N-oxide) [2] ³	C ₁₈ H ₁₄ Cl ₂ N ₂ O ₂ Zn	Monoclinic	P2 ₁	8.167(2)	13.784(3)	8.283(2)	115.85(3)	2
Pyridine N-oxide	C ₅ H ₅ N _O	Orthorhombic	C222 ₁	8.230(7)	8.221(7)	13.747(8)	90	8

Experimental Protocols

A generalized protocol for the single-crystal X-ray diffraction analysis of aromatic N-oxide compounds is outlined below. This procedure is a standard methodology employed in the structural determination of crystalline materials.

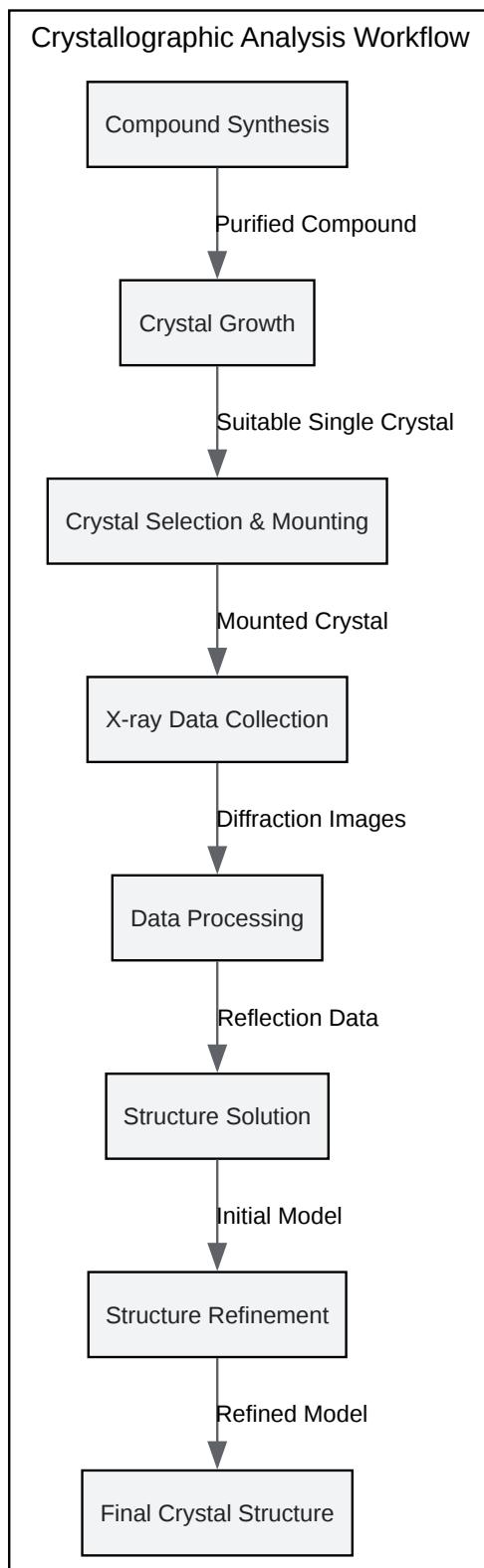
Protocol: Single-Crystal X-ray Crystallography of Aromatic N-Oxides

- Crystal Growth:
 - Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol, ethanol, or acetone).[\[2\]](#)
 - The choice of solvent and crystallization conditions (e.g., temperature, presence of co-formers) is critical and often requires empirical optimization.
- Crystal Mounting:
 - A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent crystal degradation during data collection at low temperatures.
- Data Collection:
 - X-ray diffraction data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., CCD or CMOS).
 - The crystal is maintained at a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
 - A series of diffraction images are collected as the crystal is rotated through a range of angles.
- Data Processing and Structure Solution:
 - The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.
 - The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F^2 .

- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

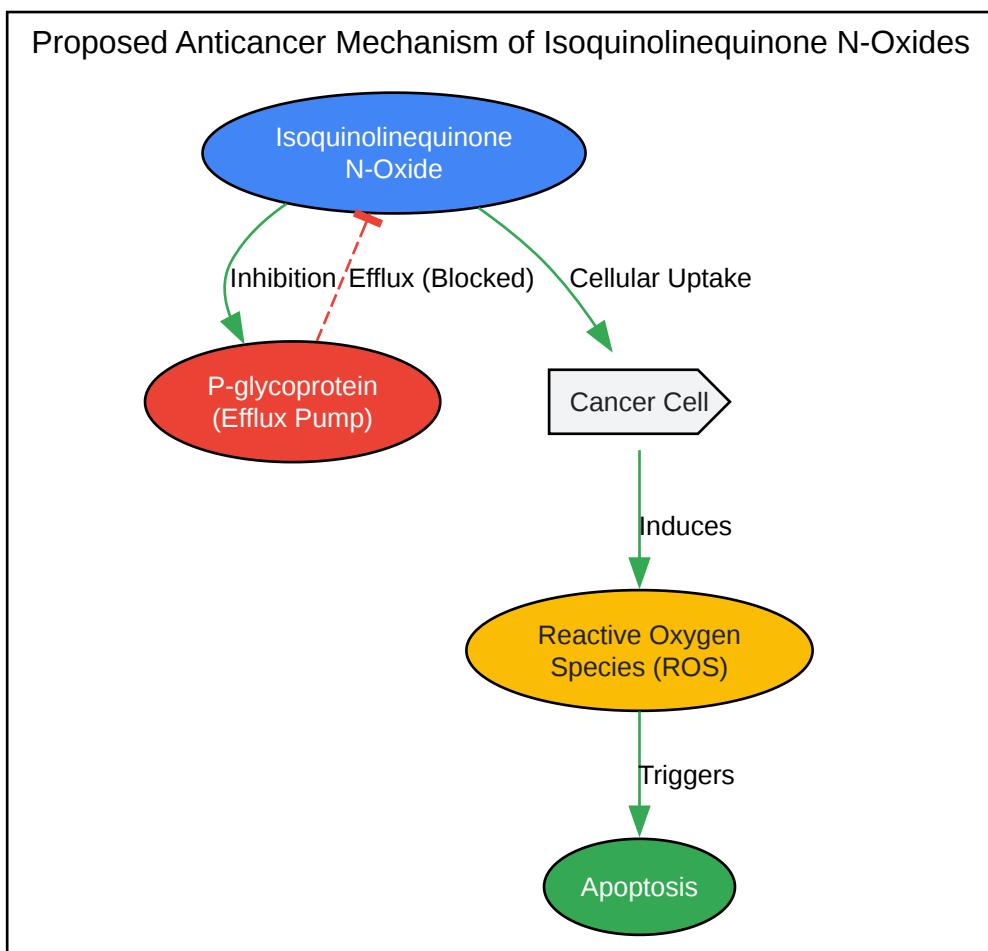
Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of **isoquinoline N-oxides**, particularly in the context of their application in drug discovery.



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Caption: Workflow for X-ray crystallographic analysis.



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Caption: Anticancer mechanism of isoquinolinequinone N-oxides.

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References

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